Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate
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Overview
Description
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate is a phosphonium-based ionic liquid. It is known for its unique properties, such as high thermal stability, low volatility, and excellent solubility in various organic solvents. This compound is often used in chemical synthesis, catalysis, and as an electrolyte in electrochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate typically involves the reaction of trihexyltetradecylphosphonium chloride with tris(pentafluoroethyl)trifluorophosphate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by washing with water and drying under reduced pressure.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The purification process may involve additional steps such as recrystallization or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the phosphonium cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be involved in redox reactions, although these are less common due to its high stability.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Oxidizing Agents: Mild oxidizing agents can be used to study the redox behavior of the compound.
Solvents: Organic solvents such as acetonitrile, dichloromethane, and toluene are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions typically yield phosphonium salts with different anions.
Scientific Research Applications
Chemistry
In chemistry, Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate is used as a solvent and catalyst in various organic reactions. Its ability to dissolve a wide range of compounds makes it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry
In industrial applications, it is used as an electrolyte in batteries and supercapacitors due to its high ionic conductivity and thermal stability. It is also employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate exerts its effects is primarily through its ionic nature. The phosphonium cation interacts with various molecular targets, facilitating reactions and forming complexes. The tris(pentafluoroethyl)trifluorophosphate anion contributes to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- Trihexyltetradecylphosphonium Chloride
- Trihexyltetradecylphosphonium Bromide
- Trihexyltetradecylphosphonium Bis(trifluoromethylsulfonyl)imide
Uniqueness
Compared to similar compounds, Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate offers superior thermal stability and solubility in organic solvents. Its unique anion also provides distinct electrochemical properties, making it particularly useful in applications requiring high ionic conductivity and stability.
This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and how it compares to similar compounds
Properties
CAS No. |
639092-18-5 |
---|---|
Molecular Formula |
C₃₈H₆₈F₁₈P₂ |
Molecular Weight |
928.87 |
Synonyms |
Trihexyltetradecylphosphonium Trifluorotris(pentafluoroethyl)phosphate(1-) Trihexyl(tetradecyl)phosphonium Trifluorotris(pentafluoroethyl)phosphate_x000B_Trihexyl(tridecyl)phosphonium Tris(pentafluoroethyl)trifluorophosphate |
Origin of Product |
United States |
Q1: What makes Trihexyltetradecylphosphonium Tris(pentafluoroethyl)trifluorophosphate suitable for electrochemical studies?
A1: this compound ([P14,6,6,6][FAP]) possesses several characteristics that make it a suitable solvent for electrochemical studies [, ]:
Q2: How is this compound used to investigate electron transfer processes?
A2: Researchers have utilized [P14,6,6,6][FAP] as a solvent to study electron transfer kinetics using electrochemical techniques like cyclic voltammetry [, ]. By dissolving electroactive species, such as nitro compounds, in [P14,6,6,6][FAP], researchers can investigate the transfer of electrons during reduction reactions. These studies provide valuable insights into:
- Theoretical Modeling: Experimental data obtained using [P14,6,6,6][FAP] can be compared with theoretical models like Butler-Volmer and Marcus-Hush theories to refine our understanding of electron transfer phenomena [, ].
Q3: What insights were gained by studying the reduction of nitro compounds in this compound?
A3: Investigating the reduction of nitro compounds (2-nitrotoluene, nitrocyclopentane, and 1-nitrobutane) in [P14,6,6,6][FAP] revealed important information about the influence of molecular structure on electron transfer processes [, ]:
- Asymmetric Marcus-Hush Theory: Researchers successfully applied the Asymmetric Marcus-Hush theory to model the voltammetric data obtained in [P14,6,6,6][FAP], providing insights into the differences in force constants between reactants and products during electron transfer [].
- Solvent-Dependent Behavior: Comparing the reduction of 2-nitrotoluene in [P14,6,6,6][FAP] and another ionic liquid, 1-ethyl-3-methylimidazolium bis[(trifluoromethyl)sulfonyl]imide ([Emim][NTf2]), highlighted how solvent properties can influence the measured electron transfer parameters [].
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